Mgat2-IN-1
Overview
Description
TP-020, also known as MGAT2-IN-1, is an orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the metabolism of dietary fats. TP-020 has shown significant potential in the treatment of metabolic disorders such as hyperlipidemia, obesity, and diabetes by altering intestinal fat utilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-020 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of TP-020 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
TP-020 undergoes several types of chemical reactions, including:
Oxidation: TP-020 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: TP-020 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of TP-020 .
Scientific Research Applications
TP-020 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MGAT2 in lipid metabolism.
Biology: Helps in understanding the biological pathways involved in fat absorption and utilization.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as hyperlipidemia, obesity, and diabetes.
Industry: Used in the development of new drugs targeting metabolic pathways.
Mechanism of Action
TP-020 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme is responsible for the re-esterification of monoacylglycerol to diacylglycerol, a key step in the synthesis of triglycerides. By inhibiting MGAT2, TP-020 reduces the synthesis of triglycerides, leading to decreased fat absorption and improved lipid profiles. The molecular targets and pathways involved include the inhibition of MGAT2-dependent triglyceride and diacylglycerol resynthesis .
Comparison with Similar Compounds
Similar Compounds
MGAT2-IN-2: Another inhibitor of MGAT2 with similar properties but different chemical structure.
MGAT2-IN-3: A potent MGAT2 inhibitor with higher selectivity and potency.
Uniqueness of TP-020
TP-020 is unique due to its high potency and selectivity for MGAT2. It has shown significant efficacy in preclinical studies, demonstrating its potential as a therapeutic agent for metabolic disorders. Compared to other similar compounds, TP-020 has a well-characterized mechanism of action and favorable pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRYLHBOKTNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF5N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.